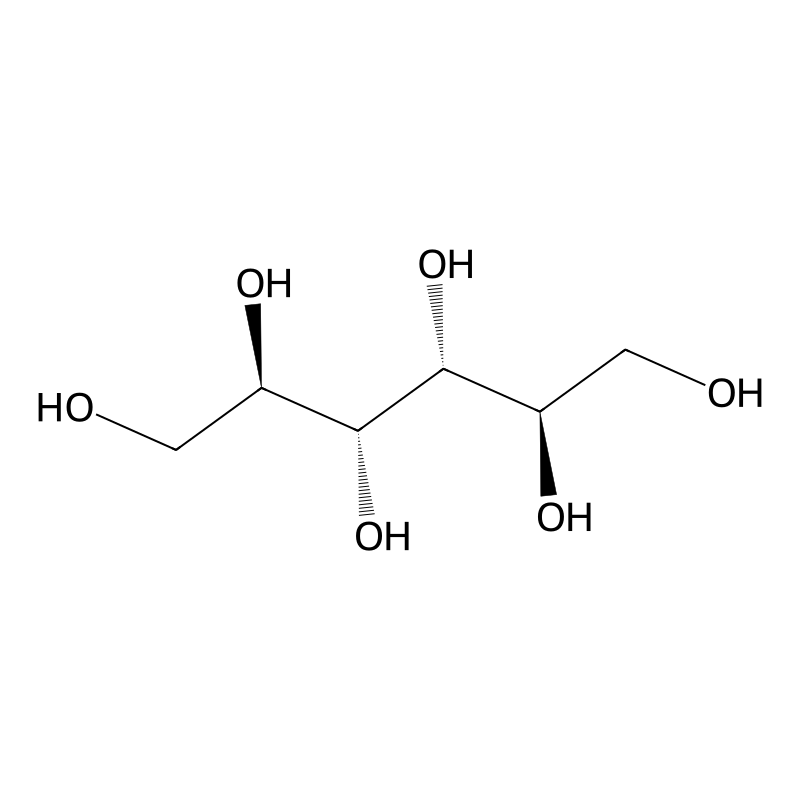

Mannitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc

In water, 2.16X10+5 mg/l @ 25 °C

216 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Biomedical Research:

- Reducing Intracranial Pressure (ICP): Mannitol acts as an osmotic diuretic, drawing fluid from brain tissues into the bloodstream. This reduces ICP, making it crucial in managing conditions like stroke, head injuries, and brain tumors [Source: National Institutes of Health (NIH) - ].

- Improving Renal Function: By increasing urine output, mannitol can prevent acute kidney injury and promote the excretion of toxins in specific scenarios [Source: StatPearls - ].

- Protecting Cells and Tissues: Mannitol's cryoprotective properties shield cells and tissues from freezing damage during cryopreservation, a technique used in stem cell research and organ transplantation [Source: Nature Methods - ].

- Diagnostics and Imaging: Mannitol's ability to pass through the blood-brain barrier allows it to be used in diagnostic tests like the Mannitol test for diagnosing acute kidney injury and in magnetic resonance imaging (MRI) to enhance contrast [Source: Journal of the American Society of Nephrology - ].

Food Science and Technology:

- Sweetener and Bulking Agent: Mannitol is a low-calorie sweetener with a non-cariogenic property, making it a valuable ingredient in sugar-free and diabetic food products. Additionally, its ability to bulk up food without adding calories makes it useful in fat-reduced products [Source: Food and Agriculture Organization (FAO) - ].

- Food Preservation and Stability: Mannitol's hygroscopic nature helps retain moisture and prevent spoilage, extending the shelf life of food products [Source: Journal of Food Science - ].

Environmental and Industrial Applications:

- Bioremediation: Mannitol serves as a carbon source for specific microorganisms used in bioremediation processes to degrade pollutants and contaminants in soil and water [Source: Environmental Science & Technology - ].

- Chemical Synthesis and Manufacturing: Mannitol finds use as a reaction medium and intermediate in various chemical reactions, particularly in the production of pharmaceuticals and cosmetics [Source: Chemical & Engineering News - ].

Mannitol is a naturally occurring sugar alcohol with the chemical formula . It appears as a white, crystalline powder or free-flowing granules, is odorless, and has a sweet taste. Mannitol is classified as a polyol and is closely related to other sugar alcohols like xylitol and sorbitol. It is well-known for its low hygroscopicity and cooling effect when dissolved in products . Mannitol is recognized on the World Health Organization’s List of Essential Medicines, underscoring its importance in medical applications .

In medicine, mannitol acts as an osmotic diuretic. When introduced intravenously, it increases the blood plasma osmolality (concentration of particles per unit volume). This draws water from tissues, including the brain and eyes, into the bloodstream, reducing pressure within these compartments []. This mechanism is beneficial in treating conditions like glaucoma (increased eye pressure) and intracranial hypertension (increased pressure around the brain) [].

Mannitol exhibits several biological activities:

- Diuretic Effect: It increases urine production by elevating plasma osmolarity, leading to osmotic diuresis. This property makes it useful in treating conditions such as cerebral edema and glaucoma .

- Cellular Effects: Mannitol draws water out of cells, which can help reduce intracranial pressure by pulling fluid from the brain into the bloodstream .

- Metabolism: It is poorly absorbed in the gastrointestinal tract, making it suitable for use as a sweetener in diabetic foods without significantly raising blood sugar levels .

Mannitol has diverse applications across various fields:

- Medical Uses: It is primarily used as a diuretic for managing increased intracranial pressure and intraocular pressure. Mannitol is also utilized in renal function tests and as an antidote for cyanide poisoning .

- Food Industry: Due to its low caloric value and minimal impact on blood glucose levels, mannitol serves as a sugar substitute in diabetic foods and candies .

- Pharmaceuticals: Mannitol is employed as an excipient in drug formulations due to its stabilizing properties .

Mannitol interacts with various biological systems:

- Electrolyte Imbalance: Its diuretic effect can lead to electrolyte disturbances, including hypokalemia and hyponatremia, necessitating careful monitoring during administration .

- Bronchial Response: Inhaled mannitol may cause bronchospasm in sensitive individuals, highlighting the need for caution in asthmatic patients .

Mannitol shares similarities with several other sugar alcohols. Here’s a comparison highlighting its unique features:

| Compound | Chemical Formula | Unique Properties | Common Uses |

|---|---|---|---|

| Mannitol | C₆H₁₄O₆ | Low hygroscopicity; cooling effect | Diuretic; food sweetener |

| Sorbitol | C₆H₁₄O₆ | More readily metabolized; higher caloric value | Food sweetener; humectant |

| Xylitol | C₅H₁₂O₅ | Antimicrobial properties; dental health benefits | Sugar substitute; dental products |

Mannitol's unique characteristics include its significant diuretic effects and low caloric content compared to other sugar alcohols. Its specific applications in medical settings further distinguish it from similar compounds.

Natural Biosynthetic Pathways

Mannitol Biosynthesis in Higher Plants

In higher plants, mannitol synthesis originates from mannose-6-phosphate (M6P), a glycolytic intermediate. The pathway involves two key enzymes: NADPH-dependent mannose-6-phosphate reductase (M6PR) and mannitol-1-phosphate phosphatase (MPP). M6PR catalyzes the reduction of M6P to mannitol-1-phosphate (M1P), consuming NADPH [1] [2]. Subsequent dephosphorylation by MPP yields free mannitol [1]. This pathway is prominent in species such as celery (Apium graveolens) and privet (Ligustrum vulgare), where mannitol constitutes up to 50% of photosynthetic products [1].

Table 1. Representative Plants with Documented Mannitol Biosynthesis

| Family | Species | Tissue Specificity |

|---|---|---|

| Apiaceae | Apium graveolens | Leaves, petioles |

| Oleaceae | Ligustrum vulgare | Roots, stems |

| Arecaceae | Cocos nucifera | Seedlings, embryos |

| Asteraceae | Lactuca sativa | Leaves |

M6PR exhibits strict substrate specificity, with no activity toward fructose-6-phosphate or glucose-6-phosphate [1]. In celery, M6PR localizes to cytosol-rich tissues like palisade mesophyll, and its activity is light-dependent, peaking in mature leaves [2].

Algal Mannitol Biosynthetic Mechanisms

Algal mannitol biosynthesis parallels higher plants, utilizing M6PR for M1P synthesis. However, certain algae employ alternative routes, such as direct reduction of fructose via mannitol dehydrogenase (MTD) [2]. In brown algae (e.g., Laminaria spp.), mannitol functions as both a photosynthetic product and osmoprotectant, though enzymatic details remain less characterized compared to terrestrial plants [2].

Fungal Mannitol Metabolism and Synthesis

Fungi employ a cyclic mannitol pathway centered on mannitol-1-phosphate dehydrogenase (MPD). MPD reduces fructose-6-phosphate to M1P using NADH, followed by MPP-mediated dephosphorylation to mannitol [2]. Mannitol is then re-oxidized to fructose by MTD, regenerating NADP+ and completing the cycle [2]. This pathway not only buffers redox states but also quenches host reactive oxygen species (ROS) during infection. For example, Aspergillus fumigatus secretes mannitol to neutralize plant ROS defenses, enhancing pathogenicity [2].

Enzymatic Systems in Mannitol Metabolism

Mannitol-1-phosphate Dehydrogenase (MPD) Function

MPD, a NADH-dependent oxidoreductase, governs the bidirectional conversion of fructose-6-phosphate and M1P in fungi. Its kinetic parameters vary phylogenetically; Eurotium rubrum MPD exhibits a K~m~ of 0.8 mM for fructose-6-phosphate, while Aspergillus niger MPD shows higher affinity (K~m~ = 0.2 mM) [2]. Structural studies reveal a conserved Rossmann fold for cofactor binding, with catalytic efficiency modulated by pH (optimal at 7.5–8.5) [1].

Mannitol-1-phosphate Phosphatase (MPP) Mechanisms

MPP, a Mg^2+^-independent phosphatase, hydrolyzes M1P’s phosphate group with a K~m~ of 4.5 mM in celery [1]. Unlike typical phosphatases, MPP activity is unaffected by fructose-2,6-bisphosphate, ensuring unidirectional flux toward mannitol production in plants [1]. Fungal MPPs share similar mechanisms but exhibit broader substrate tolerance, including glucose-1-phosphate [2].

Mannitol Dehydrogenase (MTD) Activities

MTD oxidizes mannitol to fructose using NADP+ as a cofactor. In plants, MTD localizes to apoplastic spaces, where it degrades pathogen-derived mannitol, as observed in Alternaria alternata-infected tobacco [2]. Fungal MTDs, conversely, prioritize NAD+ over NADP+, aligning with their catabolic role in carbon recycling [2].

Genetic Regulation of Mannitol Biosynthesis

Mannitol Operon Structure and Function

In prokaryotes like Escherichia coli, the mtl operon encodes MPD, MPP, and a mannitol transporter under a single promoter [3]. Cyanobacterial engineering studies (e.g., Synechococcus elongatus) have reconstructed similar operons, placing mtlD (MPD) and m1p (MPP) under inducible riboswitches for controlled expression [3].

Transcriptional Control Mechanisms

Plant M6PR expression is light-regulated, mediated by phytochrome-interacting factors (PIFs) binding to G-box promoter elements [2]. In celery, M6PR mRNA levels rise 10-fold upon illumination, correlating with photosynthetic activity [1]. Fungal MPD transcription, conversely, is induced by oxidative stress via the Yap1 transcription factor [2].

Role of MtlR in Mannitol Gene Expression

The MtlR repressor, a LacI-family protein, governs mtl operon expression in bacteria. In Bacillus subtilis, MtlR binds mannitol-1-phosphate, derepressing the operon upon substrate accumulation [3]. Eukaryotic equivalents remain unidentified, though zinc-finger proteins are hypothesized to mediate analogous roles in fungi [2].

Chemical Production Routes

Hydrogenation of Fructose

The conventional industrial production of mannitol relies primarily on the catalytic hydrogenation of fructose-containing substrates [1] [2]. The most widely employed method involves the hydrogenation of a fifty percent fructose and fifty percent glucose syrup mixture using Raney nickel as the catalyst [1] [2]. This process operates under high temperature conditions ranging from 100°C to 150°C and elevated pressures between 100 to 150 pounds per square inch [1] [2].

The fundamental reaction mechanism involves the selective reduction of the carbonyl group in fructose to form mannitol, while glucose is simultaneously converted to sorbitol. However, this traditional approach presents significant limitations, particularly the formation of a racemic mixture of mannitol and sorbitol as the primary product [1] [2]. The beta-fructose component undergoes hydrogenation to yield mannitol, whereas alpha-fructose is converted to sorbitol [2].

When utilizing high fructose corn syrup as the substrate, the process yields mannitol concentrations ranging from 31% to 55% by weight, depending on the fructose content of the starting material [1]. The use of pure fructose as substrate can achieve mannitol yields of 48% to 50%, but this approach is economically disadvantageous due to the high cost of purified fructose [1] [2].

Catalytic Systems for Mannitol Synthesis

Advanced catalytic systems have been developed to address the limitations of traditional Raney nickel catalysis. Bimetallic amorphous nanocatalysts, particularly those composed of cobalt-nickel-boron (CoNiB) and polyvinylpyrrolidone-stabilized CoNiB (PVP-CoNiB), demonstrate superior performance in fructose hydrogenation [1] [3].

The CoNiB catalyst system exhibits remarkable activity enhancement, demonstrating conversion rates approximately 4.4 times higher than conventional Raney nickel catalysts when processing fructose substrates [3] [4]. The optimal cobalt fraction in the CoNiB catalyst composition is 0.6 for fructose hydrogenation, providing maximum catalytic efficiency [3]. The PVP-stabilized variant shows even greater activity, with conversion rates twice those of the standard CoNiB catalyst [3].

Ruthenium-based catalytic systems represent another significant advancement in mannitol production technology. The ruthenium supported on nickel oxide-modified titanium dioxide (Ru/NiO-TiO2) catalyst demonstrates exceptional selectivity for mannose hydrogenation to mannitol [5]. This system operates at 120°C under 20 bar hydrogen pressure and achieves complete conversion of mannose to mannitol with 100% selectivity [5].

The molybdenum-ruthenium dual catalyst system offers a novel approach for polyol synthesis from biomass-derived sugars. This process involves an initial sugar rearrangement step catalyzed by molybdenum-based catalysts, followed by hydrogenation using ruthenium catalysts [6]. This method enables the production of mannitol from readily available and inexpensive substrates such as glucose or arabinose.

Comparative Analysis of Chemical Production Methods

| Method | Substrate | Temperature (°C) | Pressure (bar) | Mannitol Yield (%) | Conversion Rate (%) | Main Disadvantage |

|---|---|---|---|---|---|---|

| Raney Nickel Hydrogenation | Fructose/Glucose mixture | 100-150 | 100-150 | 31-55 | Variable | Racemic mixture |

| CoNiB Catalyst | Fructose/Invert sugar | 70 | 40 | ~50 | 4.4x higher than Raney Ni | Slightly improved selectivity |

| PVP-CoNiB Catalyst | Fructose/Invert sugar | 70 | 40 | ~50 | 2x higher than CoNiB | Higher cost |

| Ruthenium/NiO-TiO2 | Mannose | 120 | 20 | 100 | 100 | Requires pure mannose |

The comparative analysis reveals that while traditional Raney nickel hydrogenation remains the dominant industrial method, producing approximately 50,000 tons of mannitol annually worldwide [1] [2], newer catalytic systems offer significant improvements in efficiency and selectivity. The CoNiB-based catalysts operate under milder conditions while achieving superior conversion rates, though they maintain the inherent limitation of producing racemic mixtures [3].

Enzymatic Production Strategies

Two-Enzyme Cascade Systems

Enzymatic mannitol production has emerged as a promising alternative to chemical synthesis, offering superior selectivity and milder operating conditions. The two-enzyme cascade system represents the most sophisticated approach to enzymatic mannitol synthesis [7] [8] [9].

The primary enzyme in this system is mannitol dehydrogenase (MDH), which catalyzes the nicotinamide adenine dinucleotide (NADH)-dependent reduction of fructose to mannitol [7] [8]. The reaction mechanism follows the equation: D-fructose + NADH + H+ → D-mannitol + NAD+ [10]. This enzyme demonstrates high specificity for fructose and does not exhibit significant activity toward glucose, xylose, or arabinose [11].

The second enzyme, formate dehydrogenase (FDH), serves the crucial function of continuous cofactor regeneration by catalyzing the oxidation of formate to carbon dioxide with concomitant reduction of NAD+ to NADH [7] [8] [9]. This regeneration system is essential for maintaining the reaction equilibrium and ensuring high conversion rates while minimizing the cost of expensive cofactors.

Recent developments have achieved remarkable efficiency in two-enzyme cascade systems. A recombinant Escherichia coli system co-expressing mannitol dehydrogenase from Leuconostoc pseudomesenteroides and glucose dehydrogenase from Bacillus subtilis achieved a conversion rate of 81.9% from D-fructose, with mannitol yields reaching 81.9 grams per liter in optimized fermentation conditions [7].

NADH Regeneration Techniques

The regeneration of NADH cofactor represents a critical aspect of enzymatic mannitol production, significantly impacting both the economic viability and efficiency of the process [7] [8] [9]. Several regeneration strategies have been developed to address this challenge.

The formate dehydrogenase-mediated regeneration system has proven most effective, utilizing the oxidation of ammonium formate to carbon dioxide and ammonia [7] [8] [9]. This system operates under mild conditions and produces only volatile byproducts that are easily separated from the final product. The stoichiometry of the regeneration reaction ensures equimolar production of NADH for each molecule of formate consumed.

Alternative regeneration systems include glucose dehydrogenase-based approaches, where glucose serves as the electron donor for NAD+ reduction [7]. This system offers the advantage of utilizing an inexpensive substrate but requires careful optimization of the glucose-to-fructose ratio to prevent substrate competition effects.

The development of pluronic-based nanocarriers has enhanced the efficiency of cofactor regeneration by co-encapsulating both formate dehydrogenase and mannitol dehydrogenase [12]. This approach results in over ten-fold increases in mannitol production compared to free enzyme systems, attributed to enhanced local enzyme concentrations and improved cofactor cycling efficiency.

Optimization of Enzymatic Conversion Parameters

The optimization of enzymatic mannitol production requires careful consideration of multiple interdependent parameters that significantly influence both conversion efficiency and product yield [13] [14].

| Parameter | Optimal Range | Critical Factor | Typical Impact on Yield |

|---|---|---|---|

| Temperature | 25-45°C | Enzyme stability | 10-50% variation |

| pH | 5.5-7.5 | Activity vs stability | 20-80% variation |

| Substrate Concentration | 50-200 g/L | Km value dependent | 30-95% variation |

| Enzyme Concentration | 0.1-2.0 g/L | Cost optimization | 50-200% variation |

| Cofactor Ratio | NADH:NAD+ 1:1 | Regeneration efficiency | 60-90% variation |

| Reaction Time | 12-48 hours | Productivity balance | 10-40% variation |

Temperature optimization reveals that most mannitol dehydrogenases exhibit optimal activity between 25°C and 45°C [15] [11]. The enzyme from Candida magnoliae shows maximum reductive activity at 37°C, with significantly reduced activity at temperatures above 50°C [15]. Stability studies indicate that enzyme preparations retain 50% of their initial activity after 45 days at 4°C, but only 30 minutes at 55°C [15].

pH optimization demonstrates that mannitol dehydrogenases typically exhibit optimal reductive activity in slightly acidic to neutral conditions, with pH optima ranging from 5.5 to 7.5 [15] [11]. The enzyme from Lactobacillus intermedius shows optimal activity at pH 5.5 for fructose reduction, while the oxidative reaction (mannitol to fructose) occurs optimally at pH 7.0 [11].

Substrate concentration optimization is particularly critical due to the relatively high Km values of mannitol dehydrogenases for fructose. The enzyme from Lactobacillus intermedius exhibits a Km value of 20 millimolar for fructose, requiring substrate concentrations well above this value to achieve maximum reaction rates [11]. Industrial applications typically employ fructose concentrations between 50 and 200 grams per liter to ensure efficient conversion.

Microbial Production Systems

Bacterial Mannitol Production

Bacterial fermentation systems, particularly those utilizing heterofermentative lactic acid bacteria, represent a significant approach to biological mannitol production [16] [17] [18]. These systems offer the advantage of direct fermentation from renewable substrates while maintaining high product selectivity.

Leuconostoc mesenteroides stands as the most extensively studied bacterial system for mannitol production [17] [19] [20]. This heterofermentative lactic acid bacterium efficiently converts fructose to mannitol through the action of an NADH-linked mannitol dehydrogenase [17]. The organism demonstrates optimal growth and mannitol production at temperatures between 25°C and 30°C, with pH optima ranging from 6.0 to 7.0 [19] [21].

Recent isolates of Leuconostoc mesenteroides have achieved remarkable mannitol yields, with strain NRRL B-1149 producing 78 molar percent mannitol when cultured in optimized medium containing yeast extract, peptone, and potassium phosphate [19]. The strain SKP 88 demonstrated superior performance in fruit juice fermentation, achieving mannitol production of 41.6 grams per liter after 48 hours of fermentation [19].

Lactobacillus brevis represents another highly effective bacterial system for mannitol production [18] [22]. The strain 3-A5 has achieved the highest reported mannitol yield among bacterial systems, producing 215 grams per liter through optimized dual-stage pH control fermentation [18]. This strategy involves maintaining pH at 5.5 during the initial 12 hours of fermentation to promote cell growth, followed by pH reduction to 4.5 to optimize mannitol production [18].

The optimization of bacterial mannitol production has revealed critical relationships between fermentation conditions and productivity. Response surface methodology studies with Leuconostoc fallax demonstrated that optimal conditions include fructose concentrations of 98 grams per liter, temperatures of 34°C, and fermentation periods of 68 hours [21]. These optimized conditions resulted in 30.43% increased mannitol production compared to non-optimized processes [21].

Yeast-Based Production Systems

Yeast systems offer unique advantages for mannitol production, including tolerance to higher sugar concentrations and the ability to operate under more varied environmental conditions [23] [24] [25]. Several yeast species have demonstrated significant potential for industrial mannitol production.

Starmerella bombicola represents a particularly interesting yeast system due to its novel mannitol biosynthesis pathway [23] [24]. This organism belongs to the Wickerhamiella/Starmerella clade, which exhibits fructophily—a rare metabolic trait characterized by preferential utilization of fructose over glucose [23]. The species produces mannitol through a pathway involving fructose-6-phosphate as an intermediate, utilizing a yet-unknown fructose-6-phosphate phosphatase [23].

The mannitol production pathway in Starmerella bombicola involves two distinct mannitol dehydrogenases (Mtdh1 and Mtdh2), with Mtdh1 serving as the primary enzyme responsible for mannitol synthesis [23]. Genetic disruption studies revealed that deletion of the mtdh1 gene completely abolishes mannitol production, while mtdh2 deletion has minimal impact on mannitol biosynthesis [23].

Candida magnoliae represents the most industrially relevant yeast system for mannitol production [15]. This organism produces mannitol through an NADH-dependent mannitol dehydrogenase with optimal activity at 37°C and pH 7.5 [15]. The enzyme exhibits strict substrate specificity for fructose and demonstrates remarkable stability under industrial fermentation conditions [15].

The industrial application of Candida magnoliae for mannitol production has achieved significant commercial success, with production levels reaching 14 to 15 grams per liter in optimized fermentation conditions [15]. The organism's ability to efficiently convert fructose to mannitol while maintaining high product purity has made it a preferred choice for large-scale production facilities.

Filamentous Fungi as Mannitol Producers

Filamentous fungi represent a distinct category of mannitol producers, utilizing complex biosynthetic pathways that often involve mannitol as both a metabolic intermediate and a stress-protective compound [26] [27] [28].

Aspergillus niger serves as the most extensively characterized filamentous fungal system for mannitol production [27] [28] [29]. In this organism, mannitol comprises 10% to 15% of the conidiospore dry weight, representing the predominant carbon compound in fungal spores [28] [29]. The biosynthetic pathway involves mannitol-1-phosphate dehydrogenase (MPD) as the initial enzyme, catalyzing the NADH-dependent reduction of fructose-6-phosphate to mannitol-1-phosphate [28].

The mannitol biosynthesis pathway in Aspergillus niger demonstrates developmental regulation, with increased expression of the mpdA gene (encoding mannitol-1-phosphate dehydrogenase) during sporulation phases [28]. The mpdA promoter contains binding sites for development-specific transcription factors BRLA and ABAA, indicating tight regulatory control over mannitol production [28].

Genetic disruption studies have revealed that mannitol serves essential protective functions in Aspergillus niger, particularly under stress conditions [28]. Conidiospores of mpdA deletion mutants exhibit extreme sensitivity to high temperature, oxidative stress, and freeze-thaw cycles, while maintaining normal viability under non-stress conditions [28].

| Organism Type | Production Category | Maximum Yield (g/L) | Optimal Temperature (°C) | Optimal pH | Substrate Preference | Key Advantage |

|---|---|---|---|---|---|---|

| Leuconostoc mesenteroides | Bacterial | 78 mol% | 25-30 | 6.0-7.0 | Fructose | High selectivity |

| Lactobacillus brevis | Bacterial | 215 | 35-37 | 4.5-5.5 | Fructose | Highest reported yield |

| Starmerella bombicola | Yeast | 41.6 | 30 | 6.5 | Fructose>Glucose | Novel pathway |

| Aspergillus niger | Filamentous Fungi | 10-15% dry weight | 25-30 | 5.5-6.5 | Fructose-6-P | Stress tolerance |

| Candida magnoliae | Yeast | 14-15 g/L | 37 | 7.5 | Fructose | Industrial scale |

The comparative analysis of microbial production systems reveals distinct advantages and limitations for each organism type. Bacterial systems generally achieve the highest mannitol yields and demonstrate superior substrate conversion efficiency. Yeast systems offer greater environmental tolerance and can operate under more variable conditions. Filamentous fungi, while producing lower absolute yields, offer unique advantages in terms of stress tolerance and the production of mannitol-enriched biomass suitable for specialized applications.

Recent developments in microbial mannitol production have focused on genetic engineering approaches to enhance productivity and broaden substrate utilization. Metabolic engineering strategies include the overexpression of mannitol dehydrogenase genes, optimization of cofactor regeneration pathways, and the development of strains capable of utilizing alternative carbon sources such as glycerol or agricultural waste materials [25].

Physical Description

Dry Powder; Other Solid

White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

Solid

Color/Form

WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

290-295 °C at 3.50E+00 mm Hg

290-295 °C @ 3.5 mm Hg

290.00 to 295.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Density

1.52 @ 20 °C

LogP

-2.2 (LogP)

log Kow = -3.10

-3.10

Odor

Decomposition

Appearance

Melting Point

166-168 °C

166 °C

UNII

Drug Indication

FDA Label

Bronchitol is indicated for the treatment of cystic fibrosis (CF) in adults aged 18 years and above as an add-on therapy to best standard of care.

Bowel cleansing prior to clinical procedures

Cystic fibrosis with pulmonary disease

Therapeutic Uses

MEDICATION (VET): INTRAAORTIC PRETREATMENT WITH 10% MANNITOL SOLN PRIOR TO INTRAAORTIC CONTRAST ANGIOGRAPHY PROCEDURES GIVES RENAL PROTECTION & REDUCES INCIDENCE OF PARAPLEGIA & AZOTEMIA IN DOGS.

MEDICATION (VET): IN DOGS AS OSMOTIC DIURETIC CAUSING CELLULAR DEHYDRATION, TO REDUCE INTRAOCULAR PRESSURE IN GLAUCOMA, & TO REDUCE CEREBRAL EDEMA FOLLOWING SURGERY OR INJURY.

DOSE FOR REDUCTION OF INTRACRANIAL PRESSURE & BRAIN MASS PRIOR TO NEUROSURGERY, OR FOR REDUCTION OF INTRAOCULAR TENSION...OF CONGESTIVE GLAUCOMA OR FOR OPHTHALMIC SURGERY, IS 1.5 TO 2 G/KG, GIVEN AS 15 OR 20% SOLN OVER PERIOD OF 30 TO 60 MIN.

For more Therapeutic Uses (Complete) data for D-MANNITOL (15 total), please visit the HSDB record page.

Pharmacology

Mannitol is a naturally occurring alcohol found in fruits and vegetables and used as an osmotic diuretic. Mannitol is freely filtered by the glomerulus and poorly reabsorbed from the renal tubule, thereby causing an increase in osmolarity of the glomerular filtrate. An increase in osmolarity limits tubular reabsorption of water and inhibits the renal tubular reabsorption of sodium, chloride, and other solutes, thereby promoting diuresis. In addition, mannitol elevates blood plasma osmolarity, resulting in enhanced flow of water from tissues into interstitial fluid and plasma.

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AD - Osmotically acting laxatives

A06AD16 - Mannitol

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05B - I.v. solutions

B05BC - Solutions producing osmotic diuresis

B05BC01 - Mannitol

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CX - Other irrigating solutions

B05CX04 - Mannitol

R - Respiratory system

R05 - Cough and cold preparations

R05C - Expectorants, excl. combinations with cough suppressants

R05CB - Mucolytics

R05CB16 - Mannitol

V - Various

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CX - Other diagnostic agents

V04CX04 - Mannitol

Mechanism of Action

MANNITOL IS.../USED/ IN PROPHYLAXIS OF ACUTE RENAL FAILURE. IT IS USED FOR THIS PURPOSE IN CONDITIONS AS DIVERSE AS CARDIOVASCULAR OPERATIONS, SEVERE TRAUMATIC INJURY, OPERATIONS IN THE PRESENCE OF SEVERE JAUNDICE, AND MGMNT OF HEMOLYTIC TRANSFUSION REACTIONS. IN EACH OF THESE CONDITIONS, A PRECIPITOUS FALL IN THE FLOW OF URINE MAY BE ANTICIPATED EITHER AS THE RESULT OF AN ACUTELY REDUCED FILTRATION RATE OR FROM ACUTE CHANGES IN TUBULAR PERMEABILITY. THE LATTER MAY BE CONSEQUENCE OF THE PRESENCE OF NOXIOUS AGENT WITHIN THE TUBULAR FLUID IN EXCESSIVELY HIGH CONCN, IN SOME INSTANCES SUFFICIENT TO RESULT IN ACTUAL PRECIPITATION. IN THESE SITUATIONS, MANNITOL EXERTS OSMOTIC EFFECT WITHIN THE TUBULAR FLUID, INHIBITS WATER REABSORPTION, & MAINTAINS THE RATE OF URINE FLOW. ...CONCN OF TOXIC AGENT WITHIN TUBULAR FLUID DOES NOT REACH EXCESSIVELY HIGH LEVELS THAT OTHERWISE WOULD HAVE BEEN ACHIEVED BY MORE COMPLETE REABSORPTION OF WATER.

...EVEN THOUGH /GLOMERULAR/ FILTRATION RATE IS REDUCED, MANNITOL IS STILL FILTERED @ GLOMERULUS. THE TUBULAR IMPERMEABILITY TO MANNITOL IS NOT ALTERED BY ACUTE RENAL ISCHEMIA OF SHORT DURATION. HENCE, THE MANNITOL THAT IS FILTERED IS ALSO EXCRETED IN THE VOIDED URINE. UNREABSORBED SOLUTE LIMITS BACK DIFFUSION OF WATER. ...URINE VOL CAN BE MAINTAINED EVEN IN PRESENCE OF DECR GLOMERULAR FILTRATION.

Other CAS

87-78-5

Absorption Distribution and Excretion

Mannitol is primarily excreted unchanged in the urine. Following oral inhalation of 635 mg of mannitol in healthy volunteers, 55% of the total dose was recovered unchanged in the urine; following oral or intravenous administration of 500 mg, the corresponding values were 54 and 87%, respectively.

Mannitol administered intravenously has a volume of distribution of 34.3 L.

Intravenous administration of mannitol yields a total clearance of 5.1 L/hr and renal clearance of 4.4 L/hr.

MANNITOL IS GENERALLY REGARDED AS BEING UNABSORBED FROM GI TRACT. HOWEVER, RECENT WORK CONTRADICTS THIS BELIEF, FOR 18% OF ORAL DOSE OF D-(14)C MANNITOL WAS RECOVERED UNCHANGED IN 48-HR URINE OF HUMAN SUBJECTS & UP TO 19% AS CO2 IN EXPIRED AIR IN 12 HR. 32% PRESENT IN FECES IN 48 HR...UNABSORBED MATERIAL.

SUBSTANCES /MANNITOL/ HAVING APPARENT VOL OF DISTRIBUTION CORRESPONDING TO TOTAL EXTRACELLUR WATER, WHICH IS ABOUT 20% BODY WT...PENETRATE CAPILLARY MEMBRANES BUT DO NOT PENETRATE CELLULAR MEMBRANES.

MANNITOL UNDERGOES VERY LITTLE REABSORPTION, & FOR MANY PRACTICAL PURPOSES TUBULE MAY BE CONSIDERED TO BE IMPERMEABLE TO IT. ...OSMOTIC DIURETICS, WHICH, BY DEFINITION, ARE POORLY REABSORBED BY RENAL TUBULES, ARE ALSO NOT ABSORBED FROM GI TRACT. ...THESE AGENTS MUST BE ADMIN PARENTERALLY...TO ACHIEVE EFFECTIVE PLASMA CONCN.

Metabolism Metabolites

...POLYHYDRIC SUGAR ALC...MANNITOL (C6H14O6)...LARGELY EXCRETED UNCHANGED IN URINE.

MANNITOL OCCURS IN LARGE AMT IN SPORES OF ASPERGILLUS ORYZAE, WHERE IT IS RAPIDLY METABOLIZED IN EARLY STAGES OF GERMINATION. IT IS CONVERTED TO FRUCTOSE BY D-MANNITOL DEHYDROGENASE...

...FATE OF MANNITOL IN ANIMAL BODY (MONKEYS, RABBITS, RATS, DOGS, ETC) AFTER ABSORPTION FROM DIGESTIVE TRACT INCL LIMITED CONVERSION TO GLYCOGEN IN LIVER & ELIMINATION OF BALANCE UNCHANGED IN URINE.

Wikipedia

Tetrabutylammonium_hydroxide

Drug Warnings

CONTRAINDICATIONS TO ADMIN OF MANNITOL INCL RENAL DISEASE...ANURIA, MARKED PULMONARY CONGESTION OR EDEMA, MARKED DEHYDRATION, & INTRACRANIAL HEMORRHAGE... MANNITOL SHOULD BE TERMINATED IF PATIENTS DEVELOPS...PROGRESSIVE RENAL DYSFUNCTION, HEART FAILURE, OR PULMONARY CONGESTION.

ITS SAFE USE DURING PREGNANCY & IN CHILDREN UNDER 12 YR OF AGE HAS NOT BEEN ESTABLISHED.

FACTITIOUS HYPOPHOSPHATEMIA WAS OBSERVED IN A PATIENT RECEIVING LARGE AMT OF IV MANNITOL. CONCN AS LOW AS 25 MMOL/L INHIBITED PHOSPHORUS MEASUREMENT BY DUPONT ACA ENDPOINT METHOD; A KINETIC METHOD WAS UNAFFECTED. MECHANISM OF MANNITOL INTERFERENCE WAS BINDING TO MOLYBDATE IN REACTION, DECR RATE OF COLOR DEVELOPMENT & ENDPOINT MEASUREMENT.

For more Drug Warnings (Complete) data for D-MANNITOL (9 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

TEXTURIZER; -> JECFA Functional Classes

Cosmetics -> Skin conditioning; Humectant; Masking; Moisturising; Binding

Methods of Manufacturing

May be extracted from manna and other natural sources with hot alcohol or other selective solvents. Commercially it is produced by catalytic or electrolytic reduction of certain monosaccharides such as mannose and glucose. Manufacture is somewhat complicated by the need for separation of stereoisomers

General Manufacturing Information

D-Mannitol: ACTIVE

Mannitol: ACTIVE

LEVEL OF USE RECOMMENDED: UP TO 1.0% IN CHEWING GUM, UP TO 5.0% IN CANDY.

Analytic Laboratory Methods

MANNITOL DETERMINED BY CONVERSION TO ACETATE & GAS CHROMATOGRAPHY.

Clinical Laboratory Methods

Storage Conditions

Interactions

... Pentobarbital attenuated the blood-brain barrier disruption induced by hyperosmolar mannitol. This may be attributed, at least in part, to the blood pressure effect of pentobarbital. Implications: When the blood-brain barrier (BBB) was disrupted by a hyperosmolar solution, pentobarbital attenuated the degree of leakage of the blood-brain barrier. Systemic hypotension caused by pentobarbital played a significant role in decreasing the leakage. Our study suggests that when the blood-brain barrier is disrupted, pentobarbital may be effective in protecting the blood-brain barrier. Furthermore, systemic blood pressure plays an important role in determining the degree of disruption.

Stability Shelf Life

Dates

Cruz J, Minoja G, Okuchi K: Major clinical and physiological benefits of early high doses of mannitol for intraparenchymal temporal lobe hemorrhages with abnormal pupillary widening: a randomized trial. Neurosurgery. 2002 Sep;51(3):628-37; discussion 637-8. [PMID:12188940]

Cruz J, Minoja G, Okuchi K, Facco E: Successful use of the new high-dose mannitol treatment in patients with Glasgow Coma Scale scores of 3 and bilateral abnormal pupillary widening: a randomized trial. J Neurosurg. 2004 Mar;100(3):376-83. [PMID:15035271]

Roberts I, Smith R, Evans S: Doubts over head injury studies. BMJ. 2007 Feb 24;334(7590):392-4. [PMID:17322250]

Wakai A, Roberts I, Schierhout G: Mannitol for acute traumatic brain injury. Cochrane Database Syst Rev. 2005 Oct 19;(4):CD001049. [PMID:16235278]

Wang YM, van Eys J: Nutritional significance of fructose and sugar alcohols. Annu Rev Nutr. 1981;1:437-75. [PMID:6821187]

Southern KW, Clancy JP, Ranganathan S: Aerosolized agents for airway clearance in cystic fibrosis. Pediatr Pulmonol. 2019 Jun;54(6):858-864. doi: 10.1002/ppul.24306. Epub 2019 Mar 18. [PMID:30884217]

FDA Approved Drug Products: BRONCHITOL (mannitol) oral inhalation powde